![molecular formula C24H21Br2NO4 B12462099 5,6-dibromo-2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12462099.png)
5,6-dibromo-2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-DIBROMO-4-{3-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]PHENYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine atoms, a phenyl group, and a tricyclic framework, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-DIBROMO-4-{3-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]PHENYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE typically involves multiple steps, including the introduction of bromine atoms and the formation of the tricyclic structure. Common synthetic routes may include:
Bromination: Introduction of bromine atoms to the precursor molecules under controlled conditions.
Cyclization: Formation of the tricyclic structure through cyclization reactions, often involving catalysts and specific reaction conditions.
Functional Group Modification: Introduction of the phenyl group and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Conducting reactions in large batches to produce significant quantities.
Continuous Flow Processing: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
8,9-DIBROMO-4-{3-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]PHENYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
科学研究应用
8,9-DIBROMO-4-{3-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]PHENYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
作用机制
The mechanism of action of 8,9-DIBROMO-4-{3-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]PHENYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
6,8-Dibromo-3-formylchromone: Another brominated compound with different structural features.
2-(3,5-Dichloro-4-((5-Isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: A compound with similar functional groups but different overall structure.
Uniqueness
8,9-DIBROMO-4-{3-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]PHENYL}-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE is unique due to its specific tricyclic structure and the presence of bromine atoms, which confer distinct chemical and biological properties.
属性
分子式 |
C24H21Br2NO4 |
|---|---|
分子量 |
547.2 g/mol |
IUPAC 名称 |
8,9-dibromo-4-[3-(1-oxo-1-phenylpropan-2-yl)oxyphenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C24H21Br2NO4/c1-12(22(28)13-6-3-2-4-7-13)31-15-9-5-8-14(10-15)27-23(29)18-16-11-17(19(18)24(27)30)21(26)20(16)25/h2-10,12,16-21H,11H2,1H3 |
InChI 键 |
JVVXRYJQEKEHQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=CC=CC(=C2)N3C(=O)C4C5CC(C4C3=O)C(C5Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12462020.png)
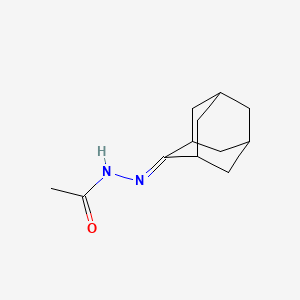
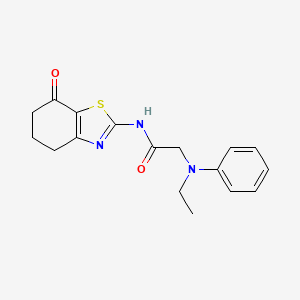
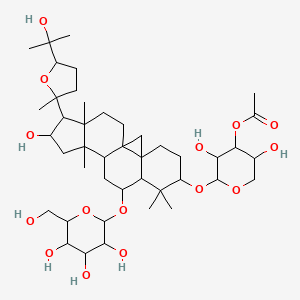
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide](/img/structure/B12462027.png)
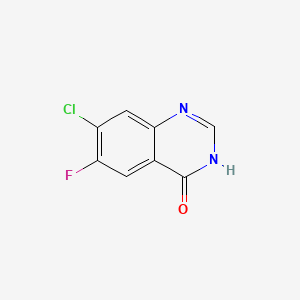
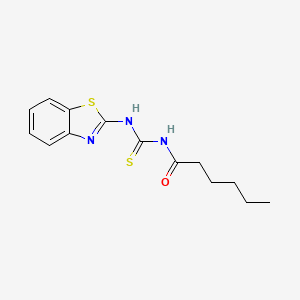
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
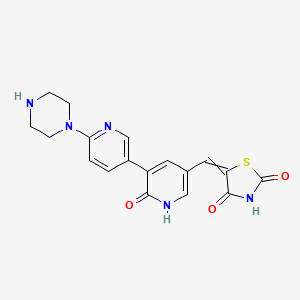

![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)
